molecular formula C23H16ClN3O4 B3521140 N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B3521140
M. Wt: 433.8 g/mol
InChI Key: SHHLDQYYJPTZQE-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and various substituents such as chloro, nitro, and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c1-31-16-9-6-14(7-10-16)21-13-18(17-4-2-3-5-20(17)25-21)23(28)26-22-12-15(27(29)30)8-11-19(22)24/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLDQYYJPTZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as ceric ammonium nitrate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

    Oxidation: Ceric ammonium nitrate, potassium permanganate.

Major Products

    Reduction: Formation of N-(2-amino-5-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(2-chloro-5-nitrophenyl)-2-(4-hydroxyphenyl)quinoline-4-carboxamide.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)-2-phenylquinoline-4-carboxamide: Similar structure but lacks the methoxy group.

    N-(2-chloro-5-nitrophenyl)-2-(4-hydroxyphenyl)quinoline-4-carboxamide: Similar structure but has a hydroxyl group instead of a methoxy group.

    N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
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N-(2-chloro-5-nitrophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

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